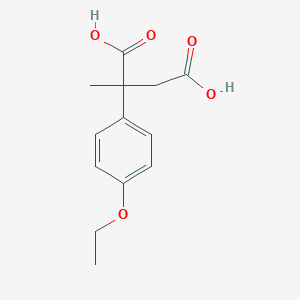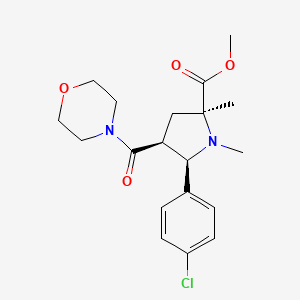
N-cyclohexyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as CMPT, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of triazole-based compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, N-cyclohexyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
N-cyclohexyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, N-cyclohexyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit anticancer effects in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-cyclohexyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclohexyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. Additionally, N-cyclohexyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is relatively easy to synthesize, which makes it an attractive target for medicinal chemists. However, one of the limitations of N-cyclohexyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is its poor solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of N-cyclohexyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. One possible direction is the development of novel formulations of N-cyclohexyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-cyclohexyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide and its potential applications in the treatment of inflammatory diseases and cancer. Finally, the development of N-cyclohexyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives with improved pharmacological properties may lead to the discovery of novel therapeutic agents with significant clinical potential.
Conclusion:
In conclusion, N-cyclohexyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a novel compound that exhibits significant anti-inflammatory, analgesic, and anticancer properties. Its relatively low toxicity and ease of synthesis make it a promising candidate for further development as a therapeutic agent. However, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of N-cyclohexyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of cyclohexyl isocyanate with 4-propoxyphenyl hydrazine to form N-cyclohexyl-4-propoxyphenylhydrazine, which is then reacted with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid to form N-cyclohexyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. The synthesis of N-cyclohexyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been reported in the literature, and several modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
N-cyclohexyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, N-cyclohexyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit anticancer properties, making it a potential candidate for the development of novel anticancer drugs.
properties
IUPAC Name |
N-cyclohexyl-5-methyl-1-(4-propoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-3-13-25-17-11-9-16(10-12-17)23-14(2)18(21-22-23)19(24)20-15-7-5-4-6-8-15/h9-12,15H,3-8,13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWOTEIDKXGLTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-2-propylpyrimidine](/img/structure/B5233808.png)
![4-bromo-2-[({3-[(2,4-dinitrophenyl)amino]phenyl}imino)methyl]phenol](/img/structure/B5233816.png)
![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5233823.png)
![1-(2-furyl)-2-[3-(3-methoxyphenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethanone](/img/structure/B5233824.png)
![ethyl 4-[4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B5233832.png)
![4-amino-1-[2-(2,4-dibromophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5233836.png)
![N-(4-fluorophenyl)-1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinamine](/img/structure/B5233844.png)


![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide](/img/structure/B5233869.png)
![2-amino-4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B5233885.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene](/img/structure/B5233887.png)
![2-[3-(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5233891.png)